[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine
Description
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-4-6-10-9-5-2-1-3-8-11(5)6/h1-3H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAANHMNFVSWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793659-01-5 | |
| Record name | 1-{[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Intermediate Formation
Starting from chlorinated pyridazine derivatives such as 3-chloro-6-hydrazinopyridazine, the initial step involves condensation with aromatic aldehydes under reflux in ethanol or glacial acetic acid to form hydrazino-arylidene intermediates. These intermediates are then subjected to oxidative cyclization or further treatment to yield triazolo[4,3-b]pyridazine cores.
For example, 6-hydrazinyl-3-arylidene-triazolo[4,3-b]pyridazine derivatives are prepared by refluxing hydrazinopyridazine with aldehydes, followed by cyclization with ferric chloride in ethanol.
Alternative methods employ nucleophilic substitution on dichloropyridazine derivatives with hydrazine hydrate in ethanol, followed by cyclization with triethoxy methane to form key intermediates.
Purification and Characterization
Purification is commonly achieved by recrystallization from ethanol or chromatographic techniques to isolate the puretriazolo[4,3-b]pyridazin-3-ylmethanamine compound.
Characterization includes spectral analysis such as ^1H NMR, ^13C NMR, FTIR, and mass spectrometry to confirm structural integrity.
Representative Synthetic Route Example
Research Findings and Optimization Insights
Reaction temperature and solvent polarity significantly influence the cyclization efficiency and substitution selectivity.
Use of hydrazine hydrate in ethanol is a robust method for nucleophilic substitution on chloropyridazine derivatives, providing good yields of hydrazinyl intermediates.
Oxidative cyclization using mild oxidants like N-chlorosuccinimide (NCS) can facilitate ring closure under controlled conditions, minimizing side reactions.
Catalysts such as DIPEA enhance nucleophilic substitution steps by scavenging acids formed during reaction, improving overall yield and purity.
Purification via recrystallization from hot ethanol is effective for isolating the final product with high purity, as confirmed by spectral data.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the amine group to an amide or nitro group.
Reduction: : Reduction of nitro groups to amines.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂).
Substitution: : Nucleophiles such as alkyl halides or alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Secondary or tertiary amines.
Substitution: : Alkylated or hydroxylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new chemical entities.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its derivatives have been studied for their biological activity, including antitumor properties.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which [1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine exerts its effects depends on its specific derivatives and the biological targets they interact with. For example, in the case of antitumor activity, the compound may inhibit enzymes like c-Met or Pim-1, which are involved in cancer cell proliferation.
Comparison with Similar Compounds
Substituent Variations on the Pyridazine Ring
The 6-position of the pyridazine ring is a common site for structural diversification, influencing electronic properties and biological activity:
Key Observations :
Core Heterocycle Modifications
Comparisons with structurally related heterocycles reveal differences in ring size, nitrogen positioning, and biological activity:
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
[1,2,4]Triazolo[4,3-b]pyridazin-3-ylmethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine, with a molecular formula of and a molecular weight of approximately 149.16 g/mol. Its structure features a triazole ring fused with a pyridazine moiety, which contributes to its biological activity.
Research indicates that [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine may act through several mechanisms:
- Kinase Inhibition : The compound has been identified as a potential inhibitor of various kinases involved in cancer cell signaling pathways. For instance, it shows promise as an inhibitor of the PIM kinase family (PIM-1, PIM-2, and PIM-3), which are critical in regulating cell proliferation and survival .
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For example, one derivative demonstrated an IC50 value of 0.83 µM against A549 cells .
Table 1: Biological Activity Summary
Case Study: Antitumor Efficacy
A notable study evaluated the antitumor efficacy of various derivatives of [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The study employed techniques such as MTT assays to assess cell viability and flow cytometry for apoptosis analysis.
Pharmacological Implications
The promising biological activities of [1,2,4]triazolo[4,3-b]pyridazin-3-ylmethanamine derivatives suggest potential therapeutic applications in oncology. Their ability to inhibit key kinases involved in tumor progression positions them as candidates for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
